molecular formula C14H13F2NO3 B2620750 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide CAS No. 1354539-27-7

3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide

Cat. No. B2620750
CAS RN: 1354539-27-7
M. Wt: 281.259
InChI Key: RYSIPQPFYIUVNZ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Molecular Structure Modification for Fluorescence Sensing and Imaging

Ingenious modification of molecular structures, such as 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has shown promise in regulating excited-state intramolecular proton and charge transfer characteristics. These modifications are crucial for developing fluorescent probes and organic radiation scintillators, enhancing fluorescence sensing, and imaging applications (Han et al., 2018).

Synthesis of Fluorinated Compounds for Pharmaceutical and Agrochemical Industries

Fluorinated molecules, including those derived from 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, are pivotal in pharmaceutical and agrochemical industries. The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation demonstrates broad substrate compatibility, high regioselectivity, and scalability, showcasing the potential for creating elaborate difluorinated compounds (Cui et al., 2023).

Development of Novel Fluorescence Probes

The creation of new 3-hydroxychromone derivatives, through molecular modifications similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has significantly improved fluorescence properties. These derivatives show strong red shifts in both absorption and fluorescence spectra, making them the longest-wavelength fluorescent dyes among known chromones. Their significant increase in fluorescence quantum yield and solvent-polarity-dependent shifts offer new avenues for designing molecular sensors (Klymchenko et al., 2001).

Antiplasmodial Activities

Compounds similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide have been explored for their potential in combating malaria. The study on N-acylated furazan-3-amines revealed structure-activity relationships, where benzamides displayed promising activity against Plasmodium falciparum strains. This highlights the potential of such compounds in developing new antimalarial drugs (Hermann et al., 2021).

properties

IUPAC Name

3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSIPQPFYIUVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide

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